7-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
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Overview
Description
7-(Trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a compound that features a trifluoromethyl group attached to a quinazoline core. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, the choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
7-(Trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and stability . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluralin: An herbicide with a trifluoromethyl group.
Uniqueness
7-(Trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to its specific quinazoline core structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to other trifluoromethyl-containing compounds.
Properties
Molecular Formula |
C9H11F3N2O2 |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H11F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)13-8(16)14-7(5)15/h4-6H,1-3H2,(H2,13,14,15,16) |
InChI Key |
ZMGGNVOEZGEJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C(F)(F)F)NC(=O)NC2=O |
Origin of Product |
United States |
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